4-(Dimethylamino)-3-fluorobenzoic acid CAS 160658-70-8 properties
4-(Dimethylamino)-3-fluorobenzoic acid CAS 160658-70-8 properties
This technical guide details the properties, synthesis, and applications of 4-(Dimethylamino)-3-fluorobenzoic acid (CAS 160658-70-8), a specialized fluorinated building block used in the development of kinase inhibitors and metabolically stable pharmaceutical intermediates.[1]
The Fluorine-Amine Synergy in Medicinal Chemistry[1][2]
Executive Summary
4-(Dimethylamino)-3-fluorobenzoic acid is a bifunctional aromatic scaffold characterized by the juxtaposition of a highly basic dimethylamino group and an electron-withdrawing fluorine atom ortho to each other.[1][2] This specific substitution pattern creates a unique electronic push-pull system across the benzene ring, significantly influencing the pKa of the carboxylic acid and the metabolic stability of the dimethylamino moiety. It serves as a critical intermediate in the synthesis of heterocycles for oncology (kinase inhibition) and CNS drug discovery.[2]
Chemical Identity & Physicochemical Profile
| Property | Specification |
| CAS Number | 160658-70-8 |
| IUPAC Name | 4-(Dimethylamino)-3-fluorobenzoic acid |
| Molecular Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, dilute aqueous base (pH > 8).[1][2][3] Low solubility in neutral water. |
| pKa (Predicted) | ~4.0 (COOH), ~2.8 (NMe₂ conjugate acid due to ortho-F effect) |
| LogP (Predicted) | 1.8 – 2.1 |
| SMILES | CN(C)C1=C(C=C(C=C1)C(=O)O)F |
Synthetic Pathways & Reaction Engineering
Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The most robust and scalable route to CAS 160658-70-8 employs a regioselective nucleophilic aromatic substitution (SNAr) starting from 3,4-difluorobenzoic acid .[2]
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Rationale: The carboxylic acid group at position 1 acts as an electron-withdrawing group (EWG), activating the para-fluorine (position 4) toward nucleophilic attack.[2] The meta-fluorine (position 3) is significantly less activated, ensuring high regioselectivity.[2]
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Reagents: 3,4-Difluorobenzoic acid, 40% Aqueous Dimethylamine (or Dimethylamine in THF).
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Conditions: Heated reaction (80–100°C) in a sealed vessel or under reflux.[2]
Experimental Protocol (Bench Scale)
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Charge: To a pressure tube or round-bottom flask, add 3,4-difluorobenzoic acid (1.0 equiv) and Water (5 volumes).
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Addition: Slowly add 40% Dimethylamine aqueous solution (3.0 – 5.0 equiv). The excess amine acts as both nucleophile and base to neutralize the HF byproduct.[2]
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Reaction: Seal the vessel and heat to 95°C for 4–6 hours. Monitor by HPLC or TLC (mobile phase 5% MeOH in DCM).
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Quench & Isolation:
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Cool the mixture to room temperature.
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Acidify carefully with 2M HCl to pH ~3–4.[2] The product, being amphoteric but less soluble at its isoelectric point, will precipitate as a white solid.
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Note: Do not acidify below pH 2, or the dimethylamino group will protonate, resolubilizing the compound as the hydrochloride salt.[2]
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Purification: Filter the precipitate, wash with cold water, and dry under vacuum.[2] Recrystallization from Ethanol/Water (1:1) affords high purity (>98%).[4][5]
Reaction Workflow Diagram
Caption: Regioselective SNAr synthesis workflow targeting the C4-position.
Analytical Characterization
To validate the identity of the synthesized material, the following spectral features are diagnostic:
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~12.5 ppm: Broad singlet (COOH).[2]
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δ ~7.6 ppm: Doublet of doublets (H2, coupling with F and H6).
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δ ~7.5 ppm: Doublet (H6).[2]
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δ ~6.8 ppm: Triplet/Multiplet (H5, ortho to F and NMe₂).[2] Note: The fluorine coupling significantly splits the aromatic signals.[2]
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δ ~2.9 ppm: Singlet (6H, N(CH₃)₂).[2] The signal may be doublet-like if F-coupling is strong (long-range), but typically appears as a sharp singlet.[1]
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-
¹⁹F NMR:
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Single peak around -120 ppm (referenced to CFCl₃), characteristic of an aryl fluoride ortho to an amine.[2]
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Mass Spectrometry (ESI):
Applications in Drug Discovery
Kinase Inhibitor Design
This scaffold is frequently employed in Fragment-Based Drug Discovery (FBDD) .[2] The 3-fluoro group serves two critical roles:
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Conformational Lock: The fluorine atom can induce a specific conformation via electrostatic repulsion with the carbonyl oxygen or attraction to the amide proton in downstream derivatives, locking the bioactive pose.[2]
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Metabolic Blocking: The ortho-fluorine protects the aromatic ring from oxidative metabolism (CYP450-mediated hydroxylation) at the position adjacent to the amine.[2]
Solubility Handle
The dimethylamino group provides a basic center that can form salts (mesylates, hydrochlorides), significantly improving the aqueous solubility of lipophilic drug candidates.[2]
Handling & Safety (SDS Highlights)
| Hazard Class | Statement | Precaution |
| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves.[1][2] |
| Eye Irritant | H319: Causes serious eye irritation | Use safety goggles.[1][2] |
| STOT-SE | H335: May cause respiratory irritation | Work in a fume hood.[1][2] |
Storage: Store in a cool, dry place. Keep container tightly closed. The compound is stable under normal laboratory conditions but should be protected from strong oxidizers.[2]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99166, 3,4-Difluorobenzoic acid (Precursor).[2] Retrieved from [Link]
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Organic Syntheses (2025). Regioselective Nucleophilic Aromatic Substitution of Fluorobenzoic Acids. (General methodology reference). Retrieved from [Link]
